Dimethylsilyl(trimethyl)silane

概要

説明

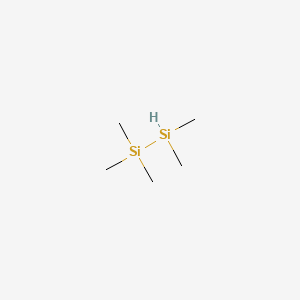

Dimethylsilyl(trimethyl)silane is an organosilicon compound with the chemical formula (CH₃)₃SiSi(CH₃)₂H. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to undergo various chemical transformations, making it a valuable reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Dimethylsilyl(trimethyl)silane can be synthesized through several methods. One common synthetic route involves the reduction of trimethylchlorosilane with a mixture of metal lithium and recovered metal lithium in tetrahydrofuran. This reaction produces hexamethyldisilane, which is then subjected to demethylation and chlorination to yield pentamethylchlorodisilane. Finally, the pentamethylchlorodisilane is reacted with dimethylamine to obtain pentamethyldisilane .

Industrial Production Methods

In industrial settings, pentamethyldisilane is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .

化学反応の分析

Radical Combination and Disproportionation

Dimethylsilyl(trimethyl)silane participates in radical reactions initiated by hydrogen atoms or silyl radicals. Key pathways include:

-

Formation of disilanes : Reaction of di- and trimethylsilyl radicals produces:

-

Disproportionation : Cross-disproportionation between di- and trimethylsilyl radicals yields silaethenes as minor products .

| Reaction Type | Major Products | Minor Products |

|---|---|---|

| Radical Combination | Tetramethyldisilane, Hexamethyldisilane | – |

| Disproportionation | Pentamethyldisilane | Silaethenes, Trisilanes |

Secondary Reactions

Pentamethyldisilane undergoes H-atom abstraction by silyl radicals, leading to:

-

Formation of trisilanes : Secondary reactions with tetra- and pentamethyldisilane produce heptamethyltrisilane ((CH₃)₃SiSi(CH₃)₂Si(CH₃)₃) .

-

Rate constants : Relative rate constants for H-atom abstraction from pentamethyldisilane by primary silyl radicals are consistent with prior studies (~10⁷–10⁸ M⁻¹s⁻¹ at elevated temperatures) .

Pyrolysis Pathways

At elevated temperatures (591–639 K), pentamethyldisilane decomposes via:

This yields trimethylsilane and heptamethyltrisilane as primary products .

Radical Reaction Dynamics

-

Geometric Mean Rule : Cross-radical reactions between di- and trimethylsilyl radicals obey this rule, validating rate constant predictions .

-

Branching Ratios : The ratio of cross-disproportionation to dimethylsilyl radical disproportionation is experimentally determined, supporting theoretical models .

Environmental Influences

-

Temperature : Reaction rates increase significantly above 300°C, favoring decomposition and radical propagation .

-

Radical Initiators : Use of H-atom donors (e.g., H₂) accelerates radical generation .

Comparative Reactivity

While less studied than tris(trimethylsilyl)silane (TTMSS), pentamethyldisilane shares similarities in Si–H bond reactivity:

科学的研究の応用

Organic Synthesis

DMSTMS serves as a crucial reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is employed in:

- Silyl Protection: Used to protect alcohols and amines during synthetic procedures, allowing for selective reactions without interference from functional groups .

- Cross-Coupling Reactions: It has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating high yields and selectivity .

| Application | Description |

|---|---|

| Silyl Protection | Protects functional groups during synthesis |

| Cross-Coupling | Participates in palladium-catalyzed reactions with high efficiency |

Materials Science

In materials science, DMSTMS is applied in the production of advanced materials:

- Semiconductors: It plays a role in the fabrication of silicon-based semiconductors, enhancing electronic properties .

- Coatings: The compound is used to develop coatings that improve surface properties, such as hydrophobicity and durability .

Biochemical Applications

Research has also explored the potential of DMSTMS in biological contexts:

- Drug Delivery Systems: Its properties are being investigated for use in targeted drug delivery systems due to its compatibility with biological molecules .

- Silicon-Based Life Forms: Studies on silicon-based life forms utilize DMSTMS to understand biochemical processes involving silicon .

Silylation Reactions

A notable case study involves the use of DMSTMS in silylation reactions where it acts as a silylating agent for alcohols and phenols. This application showcases its effectiveness in enhancing the volatility and detectability of compounds during gas chromatography/mass spectrometry (GC/MS) analyses .

Photopolymerization

DMSTMS has been explored as a radical precursor in photopolymerization processes. Its ability to generate silyl radicals under UV light has led to advancements in developing new photocurable materials, expanding its utility beyond traditional applications .

作用機序

The mechanism of action of pentamethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-silicon bonds. These bonds can be cleaved and reformed under different conditions, allowing the compound to act as a versatile reagent. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

類似化合物との比較

Similar Compounds

Hexamethyldisilane: Similar in structure but with an additional methyl group.

Tetramethyldisilane: Contains fewer methyl groups.

Trimethylsilyl compounds: Have similar reactivity but different structural properties

Uniqueness

Dimethylsilyl(trimethyl)silane is unique due to its specific balance of methyl groups and silicon-silicon bonds, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required .

生物活性

Dimethylsilyl(trimethyl)silane, a silane compound with the molecular formula , is gaining attention in various fields including organic synthesis, materials science, and biological research. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including the reduction of trimethylchlorosilane with lithium in tetrahydrofuran, followed by demethylation and chlorination processes. These synthetic routes ensure high yields and purity, making it suitable for industrial applications.

Biological Applications

1. Silylation Reagent:

this compound acts as a potent silylation agent. It selectively silylates hydroxyl groups in various biological molecules, enhancing their stability and reactivity. This property is particularly useful in the synthesis of prostaglandins and amino acids .

2. Drug Delivery Systems:

Research has explored its potential in drug delivery systems, where it can modify the surface properties of carriers to improve biocompatibility and drug release profiles. The ability to form stable siloxanes under physiological conditions makes it a candidate for biomedical applications .

3. Antimicrobial Activity:

Recent studies have indicated that silane compounds can exhibit antimicrobial properties. For instance, modifications with dimethylsilyl groups have been shown to enhance the antimicrobial efficacy of certain compounds against bacterial strains .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through silylation. This interaction can alter the physical and chemical properties of these molecules, leading to enhanced stability and functionality in biological systems.

Table 1: Summary of Biological Activities

| Study | Findings | Application |

|---|---|---|

| Yankee et al. (1972) | Demonstrated selective silylation of hydroxyl groups in prostaglandin synthesis | Organic Synthesis |

| Rühlman (1961) | Explored the use of this compound in amino acid silylation | Biochemistry |

| Mojtahedi et al. (2011) | Investigated its use in drug delivery systems | Biomedical Research |

Toxicological Studies

Toxicity studies have shown that this compound exhibits low acute toxicity in animal models. For example, dermal administration did not result in significant adverse effects at doses up to 2000 mg/kg . Furthermore, oral LD50 values indicate a high safety margin (>7900 mg/kg) for potential therapeutic use .

特性

IUPAC Name |

dimethylsilyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQRQPAFALORSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-15-7 | |

| Record name | Disilane, pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。